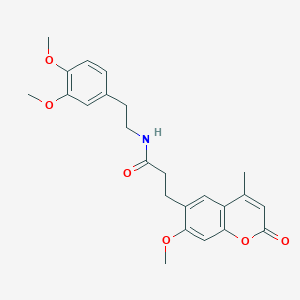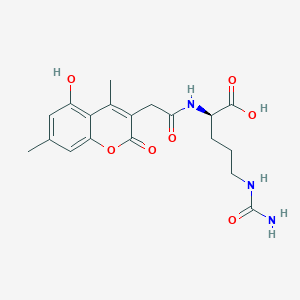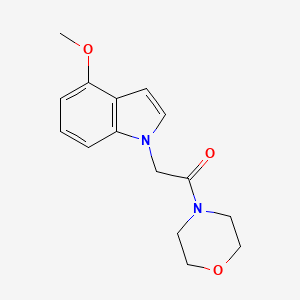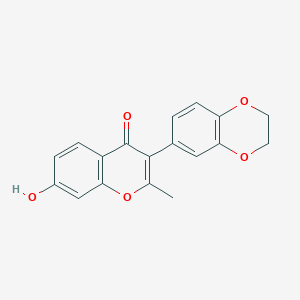
N~1~-(3,4-dimethoxyphenethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines elements of both phenethylamine and chromenone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Synthesis of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Formation of the chromenone derivative: This involves the condensation of 7-methoxy-4-methylcoumarin with an appropriate aldehyde under acidic conditions to form the chromenone core.
Coupling reaction: The final step involves the coupling of the 3,4-dimethoxyphenethylamine with the chromenone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.
Modulating enzyme activity: Inhibiting or activating enzymes involved in key metabolic pathways.
Altering gene expression: Affecting transcription factors and signaling cascades that regulate gene expression.
Comparación Con Compuestos Similares
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with similar structural features.
7-Methoxy-4-methylcoumarin: A chromenone derivative with similar core structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Another phenethylamine derivative with an acetyl group instead of the chromenone moiety.
The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide lies in its combination of both phenethylamine and chromenone structures, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C24H27NO6 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C24H27NO6/c1-15-11-24(27)31-21-14-20(29-3)17(13-18(15)21)6-8-23(26)25-10-9-16-5-7-19(28-2)22(12-16)30-4/h5,7,11-14H,6,8-10H2,1-4H3,(H,25,26) |
Clave InChI |
LXYSUKSHIMAXHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11146314.png)

![3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11146328.png)
![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11146336.png)
![1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146346.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B11146354.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11146362.png)
![ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11146371.png)



![7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11146393.png)
![methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146395.png)
![prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11146400.png)
